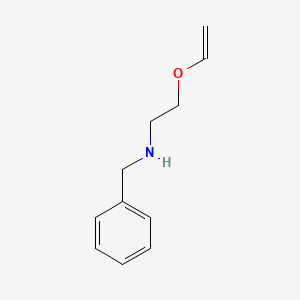

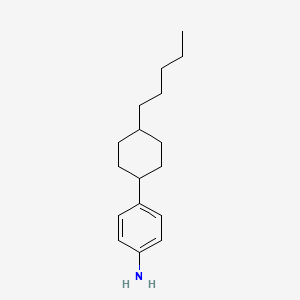

2'-Fluoro-4'-pentyloxyacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Fluoro-4'-pentyloxyacetophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related fluoroacetophenone derivatives, which can provide insights into the chemical behavior and properties that might be expected from 2'-Fluoro-4'-pentyloxyacetophenone. These derivatives are valuable in various chemical syntheses and have been studied for their physical properties and reactivity .

Synthesis Analysis

The synthesis of fluoroacetophenone derivatives typically involves multiple steps, including protection, functional group transformation, and fluorination. For instance, 5-Fluoro-2-hydroxyacetophenone was prepared from p-aminophenol with an overall yield of 54.5%, involving esterification, Fries rearrangement, hydrolysis, and fluorination steps . Similarly, 2'-amino-4'-fluorobutyrophenone derivatives were synthesized using a selective ortho-amination as a key step . These methods suggest that the synthesis of 2'-Fluoro-4'-pentyloxyacetophenone would likely involve a tailored approach to introduce the fluoro and pentyloxy groups at the appropriate positions on the acetophenone core.

Molecular Structure Analysis

The molecular structure of fluoroacetophenone derivatives has been studied using techniques such as Fourier transform microwave spectroscopy and quantum chemical calculations. For example, the structure of 4-fluoroacetophenone was accurately determined by observing mono-substituted 13C isotopologues, and the effects of fluorination on the geometry were analyzed . These studies provide a foundation for understanding the molecular structure of 2'-Fluoro-4'-pentyloxyacetophenone, which would likely exhibit similar fluorination effects on its geometry.

Chemical Reactions Analysis

Fluoroacetophenone derivatives participate in various chemical reactions, including enolate formation and aldol reactions. The lithium enolate of 4-fluoroacetophenone was studied, revealing the formation of different aggregates and their reactivity in aldol reactions . This suggests that 2'-Fluoro-4'-pentyloxyacetophenone could also form enolates and participate in similar reactions, potentially with unique reactivity due to the pentyloxy substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroacetophenone derivatives are influenced by their molecular structure. The fluorination effects on intermolecular non-covalent interactions and internal rotation barriers have been probed . These findings can be extrapolated to predict that 2'-Fluoro-4'-pentyloxyacetophenone would have distinct physical and chemical properties, such as boiling point, solubility, and reactivity, which would be important for its application in chemical syntheses.

Safety and Hazards

Future Directions

The development of robust and scalable methods for the synthesis of polyfunctional aliphatic fluorinated building blocks continues to be of interest due to the increasing number of new chemical entities bearing fluorine atoms at sp3 carbon sites that are entering pharmaceutical, agrochemical, and materials company product pipelines . Thus, there remains a requirement for the development of synthetic routes to multi-functional fluorinated aliphatic building blocks for applications in diversity-oriented synthesis as part of drug discovery programs .

properties

IUPAC Name |

1-(2-fluoro-4-pentoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-3-4-5-8-16-11-6-7-12(10(2)15)13(14)9-11/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFUROSQVVWFAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)C(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379169 |

Source

|

| Record name | 2'-Fluoro-4'-pentyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-4'-pentyloxyacetophenone | |

CAS RN |

203066-99-3 |

Source

|

| Record name | 1-[2-Fluoro-4-(pentyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203066-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-4'-pentyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid](/img/structure/B1305391.png)

![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)

![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)